molecular formula C12H13NS B8417542 2,6-Dimethyl-4methylthioquinoline

2,6-Dimethyl-4methylthioquinoline

Cat. No.: B8417542
M. Wt: 203.31 g/mol
InChI Key: FYIJBBDTXSVERJ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-methylthioquinoline is a heterocyclic organic compound featuring a quinoline backbone substituted with methyl groups at positions 2 and 6, and a methylthio (-SCH₃) group at position 3. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromaticity, electron-rich structure, and tunable substituent effects.

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

2,6-dimethyl-4-methylsulfanylquinoline

InChI

InChI=1S/C12H13NS/c1-8-4-5-11-10(6-8)12(14-3)7-9(2)13-11/h4-7H,1-3H3

InChI Key

FYIJBBDTXSVERJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)SC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Isoquinoline Family

The evidence highlights several isoquinoline derivatives (e.g., compounds 6d–6h in ), which share structural similarities with quinoline but differ in nitrogen positioning. Key comparisons include:

Substituent Effects on Electronic Properties
  • Compound 6e: 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline features a methylsulfonyl (-SO₂CH₃) group. Sulfonyl groups are stronger electron-withdrawing moieties compared to methylthio (-SCH₃), which is electron-donating. This difference significantly alters redox potentials and binding affinities in biological targets.
  • Compound 6g: 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone includes a phenylacetyl group. Bulky substituents like phenyl reduce solubility but enhance steric interactions in enzyme active sites, contrasting with the smaller methylthio group in the target compound.
Positional Isomerism
  • The 6,7-dimethoxy substitution in isoquinolines () vs. 2,6-dimethyl in the target quinoline derivative alters ring electron density. Methoxy groups at 6,7 positions (isoquinoline) enhance resonance stabilization, whereas methyl groups at 2,6 (quinoline) provide steric hindrance and moderate inductive effects.

Physicochemical and Bioactivity Comparisons

Table 1: Key Physicochemical Properties
Property 2,6-Dimethyl-4-methylthioquinoline (Inferred) Compound 6e (Methylsulfonyl Derivative) 2,6-Dioxo-tetrahydropyrimidine-4-carboxylic Acid
Molecular Weight ~219.3 g/mol 315.4 g/mol 156.10 g/mol
LogP (Lipophilicity) ~3.2 (estimated) 1.8 -0.5
Hydrogen Bond Acceptors 1 (N) 5 (N, O) 6 (O, N)
Topological Polar Surface Area (TPSA) ~38 Ų 76 Ų 106 Ų
  • Lipophilicity : The methylthio group increases LogP compared to sulfonyl (6e) or carboxylic acid () derivatives, suggesting better membrane permeability.
  • Solubility : Sulfur-containing groups (methylthio or sulfonyl) generally reduce aqueous solubility compared to polar groups like carboxylic acids.
Bioactivity Considerations
  • Enzyme Inhibition: Methylthio groups in quinolines are associated with moderate CYP450 inhibition, whereas sulfonyl groups (as in 6e) may exhibit stronger inhibitory effects due to enhanced electrophilicity.

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